molecular formula C19H19N5O2S B11519742 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide

Cat. No.: B11519742
M. Wt: 381.5 g/mol
InChI Key: NWOLPRWVYVDVTA-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and a butoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with amino and cyano substituents. This can be achieved through a multi-component reaction involving malononitrile, an aldehyde, and an amine under basic conditions.

    Thioether Formation: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a nucleophilic substitution reaction under mild conditions.

    Acetamide Formation: The final step involves the coupling of the thioether-substituted pyridine with 4-butoxyphenylacetic acid or its derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring and cyano groups can enhance binding affinity to biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases due to their ability to interact with specific proteins or enzymes.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups on the pyridine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. The sulfanyl group may also play a role in binding through thiol interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The butoxy group may enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-butoxyphenyl)acetamide

InChI

InChI=1S/C19H19N5O2S/c1-2-3-8-26-16-6-4-15(5-7-16)23-17(25)12-27-19-14(11-21)9-13(10-20)18(22)24-19/h4-7,9H,2-3,8,12H2,1H3,(H2,22,24)(H,23,25)

InChI Key

NWOLPRWVYVDVTA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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